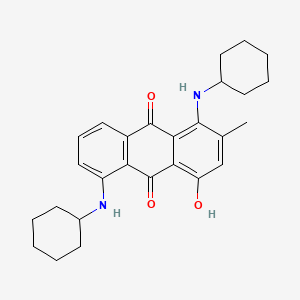
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- is a complex organic compound known for its unique chemical structure and properties. It belongs to the anthraquinone family, which is characterized by a three-ring aromatic structure with two ketone groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.
Amination: Anthraquinone is then subjected to amination with cyclohexylamine under controlled conditions to introduce the cyclohexylamino groups at the 1 and 5 positions.
Hydroxylation and Methylation: The hydroxyl group is introduced at the 4 position, and the methyl group is added at the 2 position through specific reaction conditions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(cyclohexylamino)-9,10-anthracenedione: A closely related compound with similar structural features but lacking the hydroxyl and methyl groups.
Anthraquinone: The parent compound with a simpler structure, used as a starting material in the synthesis of more complex derivatives.
Uniqueness
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
69657-99-4 |
|---|---|
Molekularformel |
C27H32N2O3 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
1,5-bis(cyclohexylamino)-4-hydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C27H32N2O3/c1-16-15-21(30)23-24(25(16)29-18-11-6-3-7-12-18)26(31)19-13-8-14-20(22(19)27(23)32)28-17-9-4-2-5-10-17/h8,13-15,17-18,28-30H,2-7,9-12H2,1H3 |
InChI-Schlüssel |
OUNRGAWXILGUHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1NC3CCCCC3)C(=O)C4=C(C2=O)C(=CC=C4)NC5CCCCC5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


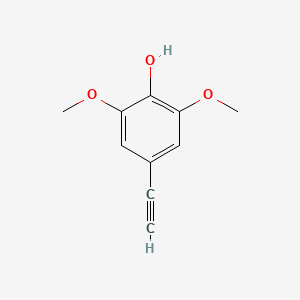
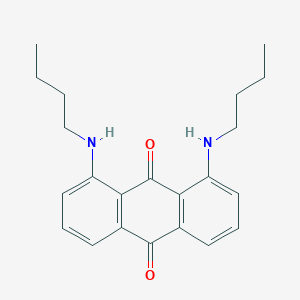
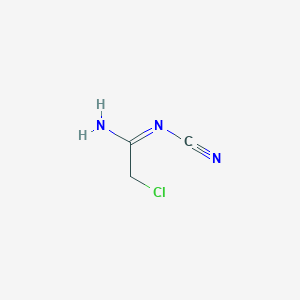
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)

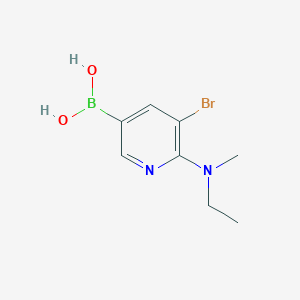
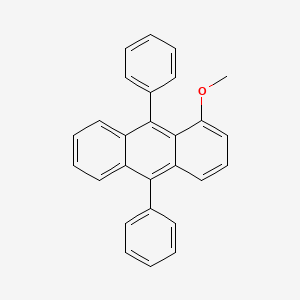
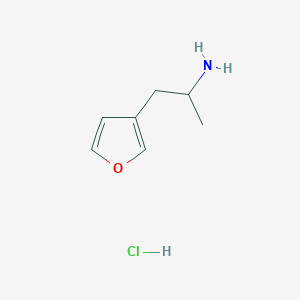

![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
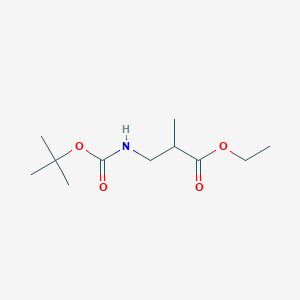
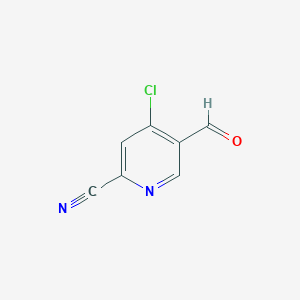
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

